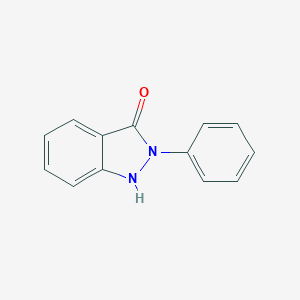

2-phenyl-1H-indazol-3-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-1H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13-11-8-4-5-9-12(11)14-15(13)10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNJFZDGHGYAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328536 | |

| Record name | 3-Indazolinone, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17049-65-9 | |

| Record name | 3-Indazolinone, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indazolinone, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenyl 1h Indazol 3 One and Its Derivatives

Classical and Foundational Synthetic Routes to Indazolones

Traditional methods for the synthesis of indazolones have laid the groundwork for the development of more sophisticated and efficient strategies. These foundational routes often involve multi-step sequences, including condensation, cyclization, and redox transformations.

Condensation-Cyclization-Oxidation Approaches (e.g., Phenylhydrazine (B124118) and Pyruvic Acid Derivatives)

One of the classical approaches to the indazole core involves the condensation of a phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization. A well-known related reaction is the Fischer indole (B1671886) synthesis, which utilizes a phenylhydrazine and an aldehyde or ketone under acidic conditions to form an indole. nih.govmdpi.com This reaction proceeds through a phenylhydrazone intermediate which, after tautomerization to an ene-hydrazine, undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia (B1221849) to form the aromatic indole ring. mdpi.com

A similar strategy can be envisioned for the synthesis of indazol-3-ones, where a substituted phenylhydrazine is reacted with a β-keto acid derivative like ethyl pyruvate. The initial condensation would form a hydrazone. Subsequent intramolecular cyclization, driven by the attack of the aniline-type nitrogen onto the ester carbonyl, would lead to a precursor that, upon tautomerization and oxidation, would yield the desired indazol-3-one ring system. While direct examples for 2-phenyl-1H-indazol-3-one using this specific route are not extensively detailed, the underlying principle of building the heterocyclic ring from acyclic precursors through condensation and cyclization remains a cornerstone of heterocyclic chemistry. nih.gov The reaction of chalcones with phenylhydrazine to form pyrazoline derivatives also follows a similar condensation-cyclization pathway. uii.ac.id

Reductive Cyclization of o-Nitrobenzanilides

Reductive cyclization of ortho-substituted nitroarenes is a powerful and widely used method for the synthesis of N-heterocycles. In the context of indazolone synthesis, the reductive cyclization of o-nitrobenzanilides provides a direct route to the 2-aryl-1H-indazol-3-one scaffold. This method involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes intramolecular cyclization by attacking the adjacent amide carbonyl.

A related and well-documented process is the Cadogan reductive cyclization, which is used for the synthesis of 2H-indazoles from o-nitrobenzaldehydes and anilines. organic-chemistry.org In this one-pot procedure, the condensation of the o-nitrobenzaldehyde with an aniline (B41778) forms an o-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization using a reducing agent such as tri-n-butylphosphine to afford the substituted 2H-indazole in good yields. organic-chemistry.org This highlights the general utility of reducing an ortho-nitro group to facilitate the formation of a new nitrogen-containing ring. The synthesis of 2-substituted benzimidazoles can also be achieved through a similar reductive cyclization of o-nitroanilines with aldehydes. researchgate.net

Modern Catalytic Strategies for Indazolone Synthesis

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern catalytic strategies have emerged as highly efficient and versatile tools for the synthesis of indazolones. These methods often employ transition metals like palladium and copper to facilitate key bond-forming steps.

Metal-Catalyzed Methods

Palladium catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful methods for the synthesis of N-aryl heterocycles. For the synthesis of this compound and its derivatives, palladium-catalyzed intramolecular amination is a key strategy. This approach typically involves the cyclization of a pre-functionalized substrate, such as an N-aryl-N-(o-halobenzyl)hydrazine.

One study demonstrated the synthesis of a variety of 2-aryl-2H-indazoles through the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgnih.gov The optimal conditions for this transformation were found to be a combination of Pd(OAc)₂, a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base such as sodium tert-butoxide (t-BuONa). organic-chemistry.orgnih.gov This method is applicable to a wide range of substrates bearing both electron-donating and electron-withdrawing substituents. organic-chemistry.org The reaction proceeds via the formation of a C-N bond to construct the indazole ring, followed by a spontaneous dehydrogenation to yield the aromatic product. organic-chemistry.org

| Entry | Substrate (Aryl group on hydrazine) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenyl | Pd(OAc)₂/dppf | t-BuONa | Toluene (B28343) | 90 | 75 |

| 2 | 4-Methoxyphenyl | Pd(OAc)₂/dppf | t-BuONa | Toluene | 90 | 81 |

| 3 | 4-Chlorophenyl | Pd(OAc)₂/dppf | t-BuONa | Toluene | 90 | 72 |

| 4 | 4-Nitrophenyl | Pd(OAc)₂/dppf | t-BuONa | Toluene | 90 | 65 |

| Data synthesized from findings in referenced literature. organic-chemistry.orgnih.gov |

Copper-catalyzed reactions, particularly the Ullmann condensation, have long been used for the formation of C-N bonds and have seen a resurgence with the development of new ligand systems. These methods are particularly useful for the N-arylation of heterocycles and for intramolecular cyclizations to form nitrogen-containing rings.

The synthesis of N-phenyl-1H-indazoles has been achieved through a copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.orgnih.gov This approach is advantageous as the starting o-chloroaryl aldehydes and ketones are often more readily available and less expensive than their bromo- or iodo- counterparts. nih.gov A study reported that by using a catalytic system of copper(I) iodide (CuI), 1,10-phenanthroline (B135089) as a ligand, and potassium hydroxide (B78521) (KOH) as the base in dimethylformamide (DMF), a series of N-phenyl-1H-indazoles could be synthesized in moderate to good yields. nih.gov

| Entry | Arylhydrazone Substituent | Catalyst/Ligand | Base | Time (h) | Temp (°C) | Yield (%) |

| 1 | H | CuI/1,10-phenanthroline | KOH | 24 | 120 | 60 |

| 2 | 4-Cl | CuI/1,10-phenanthroline | KOH | 24 | 120 | 70 |

| 3 | 4-NO₂ | CuI/1,10-phenanthroline | KOH | 48 | 120 | 45 |

| 4 | 2-Cl | CuI/1,10-phenanthroline | KOH | 48 | 120 | 30 |

| Data derived from a study on the synthesis of N-phenyl-1H-indazoles. beilstein-journals.orgnih.gov |

Furthermore, copper catalysis is effective for the N-arylation of the indazole ring itself. The coupling of aryl iodides or bromides with indazole can be performed in good yield using catalysts derived from CuI and diamine ligands. organic-chemistry.org This method is tolerant of a variety of functional groups and can be used to introduce the phenyl group onto the N-2 position of the indazolone ring. organic-chemistry.org Additionally, copper-catalyzed methods have been developed for the direct formation of the N-N bond in the synthesis of indazolones, offering a convergent approach to these heterocycles. acs.orgcolab.wsnih.gov For instance, a one-step synthesis of 2-substituted indazolones from primary alkyl amines and o-nitrobenzyl alcohols involves a base-mediated in situ conversion of the alcohol to an o-nitrosobenzaldehyde, which then condenses with the amine to form the N-N bond and cyclize. acs.org

Metal-Free Approaches

While metal-catalyzed methods are powerful, metal-free approaches are often desirable to avoid potential metal contamination in the final products, particularly in pharmaceutical applications. These methods rely on the inherent reactivity of the starting materials under specific reaction conditions.

An efficient, metal-free approach to 2-substituted indazolones involves the use of tetrahydroxydiboron (B82485) (B2(OH)4) to mediate a reductive N-N bond formation. organic-chemistry.org This method offers mild reaction conditions and demonstrates a wide scope for both aliphatic and aromatic amines. organic-chemistry.org Bis(pinacolato)diboron (B2pin2) is another diboron (B99234) reagent that has been widely used as a reductant in various organic transformations, including the reduction of azobenzenes to hydrazobenzenes, showcasing its potential for N-N bond-related reactions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| o-Nitrobenzaldehyde derivative | Amine | B2(OH)4 | 2-Substituted indazolone | organic-chemistry.org |

| Azobenzene | - | B2pin2 | Hydrazobenzene | organic-chemistry.org |

A concise, one-step synthesis of 2-substituted indazolones from primary alkyl amines and o-nitrobenzyl alcohols is achieved through a base-mediated process. acs.orgorganic-chemistry.org The key step in this transformation is the in situ conversion of the o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde intermediate. acs.orgorganic-chemistry.orgacs.orgescholarship.orgfigshare.com This conversion, which is a known transformation useful for 2H-indazole synthesis, has been modulated to favor the formation of the indazolone product. acs.org The reaction is typically carried out using a strong base such as potassium hydroxide in a mixed solvent system like isopropanol (B130326) and water at elevated temperatures. organic-chemistry.orgacs.org This method is scalable and avoids the use of transition metals and hazardous hydrazines. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| o-Nitrobenzyl alcohol | n-Butylamine | KOH | iPrOH/H2O | 100 | 2-Butyl-1,2-dihydro-3H-indazol-3-one | 89 (scaled up) | organic-chemistry.orgacs.orgescholarship.org |

| o-Nitrobenzyl alcohol | Cyclohexylamine | KOH | iPrOH/H2O | 100 | 2-Cyclohexyl-1,2-dihydro-3H-indazol-3-one | 75 | acs.orgescholarship.org |

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| o-Nitrobenzyl alcohol | n-Butylamine | KOH, 100 °C | 2-Butyl-1,2-dihydro-3H-indazol-3-one | 89 | acs.orgescholarship.org |

| o-Nitrobenzyl alcohol | Allylamine | UV light, PBS solution, rt | 2-Allyl-1,2-dihydro-3H-indazol-3-one | 63 | ucdavis.edu |

| o-Nitrobenzyl alcohol | Propargylamine | UV light, PBS solution, rt | 2-Propargyl-1,2-dihydro-3H-indazol-3-one | 60 | ucdavis.edu |

Cycloaddition-Based Synthetic Pathways

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and convergent approach to the synthesis of the indazole core. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

A rapid and efficient synthesis of 2H-indazoles has been developed using the [3+2] dipolar cycloaddition of sydnones with arynes. nih.govnih.gov This method proceeds under mild reaction conditions and provides good to excellent yields of the desired products without contamination from 1H-indazole isomers. nih.govnih.gov The reaction is believed to proceed through an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction with the extrusion of carbon dioxide to afford the 2H-indazole. nih.gov

Similarly, the [3+2] cycloaddition of diazo compounds with arynes, generated in situ from o-(trimethylsilyl)aryl triflates, provides a direct and efficient route to a wide range of substituted indazoles. researchgate.netorganic-chemistry.org This approach is conducted under mild conditions, typically at room temperature in the presence of a fluoride (B91410) source like cesium fluoride or tetrabutylammonium (B224687) fluoride. organic-chemistry.org The reaction exhibits broad functional group tolerance and can be scaled up. researchgate.net

The table below summarizes key features of these cycloaddition reactions.

| 1,3-Dipole | Dipolarophile (Aryne Precursor) | Conditions | Product | Yield (%) | Reference |

| Sydnone | o-(Trimethylsilyl)aryl triflate | TBAF, THF, rt | 2H-Indazole | Good to Excellent | nih.govnih.gov |

| Diazo compound | o-(Trimethylsilyl)aryl triflate | CsF or TBAF, rt | Substituted Indazole | Good to Excellent | researchgate.netorganic-chemistry.org |

[3+2] Cycloaddition Processes Involving Arynes and Diazo Compounds

The [3+2] cycloaddition reaction between arynes and diazo compounds represents a direct and efficient pathway for constructing the indazole core. organic-chemistry.orgresearchgate.net This method involves the in situ generation of a highly reactive aryne intermediate, which is then trapped by a diazo compound to form the bicyclic indazole system. orgsyn.org The reaction typically proceeds under mild conditions and offers a broad substrate scope, making it a valuable tool for accessing structurally diverse indazoles. organic-chemistry.orgresearchgate.net Depending on the nature of the diazo compound and the reaction conditions, the initially formed 3H-indazole adduct may undergo rearrangement to the more stable 1H-indazole. orgsyn.org

α-Diazocarbonyl compounds are frequently employed as the 1,3-dipole component in these cycloadditions. mdpi.comorganic-chemistry.org The use of diazo compounds bearing dicarbonyl groups can lead to subsequent acyl migration, selectively affording 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.orgresearchgate.net This strategy is particularly relevant for synthesizing precursors to indazolones, where the carbonyl group is an integral part of the target structure. The reaction of various aryl-ketodiazoesters with ortho-(trimethylsilyl)aryl triflates under mild conditions has been shown to produce 1-acyl-1H-indazoles as the predominant product. researchgate.net The versatility of α-diazocarbonyl compounds allows for the introduction of diverse functional groups into the final indazole product. organic-chemistry.org

Due to their extreme reactivity, aryne intermediates must be generated in situ. cbijournal.com Several methods have been developed for this purpose.

From Aryl Halides: Historically, arynes were generated by treating aryl halides with strong bases like sodium amide (NaNH₂) or n-butyllithium (n-BuLi), but the harsh conditions limit the functional group tolerance of this method. cbijournal.comwiley-vch.detcichemicals.com

From Anthranilic Acid Derivatives: The decomposition of diazonium salts derived from anthranilic acids can produce arynes with gaseous byproducts (N₂ and CO₂). wiley-vch.detcichemicals.com However, the explosive nature of diazonium compounds poses a significant safety concern. cbijournal.comwiley-vch.de

From o-(Trimethylsilyl)aryl Triflates: A breakthrough in aryne chemistry was the development of a milder generation method using o-(trimethylsilyl)aryl triflates as precursors. cbijournal.com In the presence of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), these precursors undergo elimination to generate the aryne under mild, base-free conditions. organic-chemistry.orgcbijournal.comwiley-vch.de This method, often called the Kobayashi method, is widely used due to its compatibility with a broad range of functional groups. cbijournal.com

Hexadehydro-Diels–Alder (HDDA) Reaction: A more recent, reagent-free method involves the thermal [4+2] cycloaddition of tethered triynes, known as the HDDA reaction, to generate arynes. wiley-vch.deresearchgate.net

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. researchgate.netwikipedia.org In the context of indazole synthesis, arynes serve as potent dipolarophiles. nih.gov A notable example is the [3+2] cycloaddition between arynes and sydnones, which are stable, cyclic 1,3-dipoles. nih.govnih.gov This reaction provides a rapid and efficient route to 2H-indazoles in good to excellent yields under mild conditions. nih.govnih.gov The process is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] reaction to extrude carbon dioxide, yielding the 2H-indazole product. nih.gov This method is highly selective for the 2H-indazole isomer, with no contamination from 1H-indazoles observed. nih.gov

Other 1,3-dipoles can also react with arynes to form different heterocyclic systems. For instance, the reaction of arynes with azides leads to benzotriazoles, while reactions with nitrile oxides produce benzisoxazoles. nih.gov Azomethine imines have also been shown to react with arynes in a [3+2] cycloaddition to rapidly assemble tricyclic pyrazoloindazolone derivatives. researchgate.net

Other Specialized Synthetic Techniques

A direct and innovative approach to the indazolone core involves the intramolecular Friedel-Crafts cyclization of masked (or blocked) N-isocyanate precursors. organic-chemistry.orgfigshare.comorganic-chemistry.org This method circumvents the use of potentially hazardous intermediates like carbamoyl (B1232498) azides and minimizes side reactions such as N-isocyanate dimerization. organic-chemistry.org In this strategy, a stable precursor is used which generates the reactive N-isocyanate in situ upon heating.

| Entry | Aryl Group on Carbazate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenyl | 5-Methoxy-2-phenyl-1H-indazol-3(2H)-one | 99 |

| 2 | 4-Chlorophenyl | 5-Chloro-2-phenyl-1H-indazol-3(2H)-one | 81 |

| 3 | 4-Trifluoromethylphenyl | 2-Phenyl-5-(trifluoromethyl)-1H-indazol-3(2H)-one | 72 |

| 4 | 3-Methoxyphenyl | 6-Methoxy-2-phenyl-1H-indazol-3(2H)-one | 96 |

| 5 | 2-Thienyl | 2-Phenyl-1H-thieno[3,2-e]indazol-3(2H)-one | 80 |

Electrochemical synthesis offers a green and sustainable alternative for chemical transformations, often avoiding the need for harsh reagents. For the modification of the indazole scaffold, an electrochemical strategy has been developed for the regioselective C-H selenylation of 2H-indazole derivatives. nih.gov This method provides a metal- and oxidant-free protocol for synthesizing selenylated 2H-indazoles, which are valuable building blocks and potential biologically active compounds. nih.gov The reaction proceeds under mild and environmentally friendly conditions, tolerating a wide range of functional groups and producing the desired products in moderate to good yields. nih.gov This technique highlights the utility of electrochemistry for the late-stage functionalization of the indazole ring system. nih.gov

Photochemical Routes for Reactive Intermediate Generation

Photochemical methods offer a distinct advantage in the synthesis of heterocyclic compounds by enabling the generation of highly reactive intermediates under mild conditions, often at room temperature. ucdavis.eduorganic-chemistry.org This approach circumvents the need for harsh reagents or high temperatures that can be detrimental to sensitive functional groups. organic-chemistry.org In the context of this compound and its derivatives, photochemical strategies primarily revolve around the in situ formation of key intermediates like o-nitrosobenzaldehydes and nitrenes.

One of the prominent photochemical routes for the synthesis of 1,2-dihydro-3H-indazol-3-ones involves the light-induced generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. ucdavis.eduorganic-chemistry.org This method is considered a green and efficient alternative to traditional synthetic protocols. organic-chemistry.org The reaction is typically carried out in an aqueous solvent at room temperature, utilizing UV light to trigger the formation of the reactive o-nitrosobenzaldehyde intermediate. ucdavis.eduorganic-chemistry.org

The proposed mechanism for this transformation begins with the photochemical excitation of o-nitrobenzyl alcohol, which leads to the formation of an aci-nitro intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes a 6π electrocyclization to form an N-hydroxy anthranil (B1196931) species. Subsequent ring fragmentation and loss of water yield the key o-nitrosobenzaldehyde intermediate. nih.gov This highly reactive species then readily condenses with a primary amine, leading to the formation of the indazolone ring through a series of cyclization, dehydration, and tautomerization steps. organic-chemistry.orgnih.gov

This photochemical method has demonstrated a broad substrate scope, successfully yielding a variety of 2-substituted indazolones with alkyl, and heterocyclic moieties. ucdavis.eduorganic-chemistry.org However, a notable limitation of this approach has been observed in the synthesis of the target compound, this compound. Reports indicate that the reaction between o-nitrobenzyl alcohol and aniline under these photochemical conditions failed to produce the desired this compound. ucdavis.edu

An alternative photochemical strategy for the generation of reactive intermediates in heterocyclic synthesis involves the use of aryl azides to form nitrenes. nih.govrsc.org The photolysis of an azide (B81097) leads to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate in the singlet or triplet state. rsc.org In theory, the intramolecular cyclization of a suitably substituted nitrene could provide a pathway to the indazolone core. For instance, the photochemical decomposition of 2-azidobenzanilides could potentially lead to the formation of this compound through the cyclization of the resulting nitrene intermediate. While the photochemical generation of nitrenes from azides is a well-established method for the synthesis of various nitrogen-containing heterocycles, specific examples detailing its successful application for the direct synthesis of this compound are not extensively documented in the reviewed literature. nih.govrsc.org

The following table summarizes representative examples of the photochemical synthesis of 1,2-dihydro-3H-indazol-3-ones via the o-nitrosobenzaldehyde intermediate, highlighting the versatility of this method for various substituents at the 2-position, while also noting the reported unsuccessful attempt with aniline.

Table 1: Examples of Photochemically Synthesized 1,2-Dihydro-3H-Indazol-3-One Derivatives

| Starting Amine | 2-Substituent | Yield (%) | Reference |

| n-Butylamine | n-Butyl | Not Specified | ucdavis.edu |

| n-Heptylamine | n-Heptyl | 53 | ucdavis.edu |

| Cyclopentylamine | Cyclopentyl | 55 | ucdavis.edu |

| Cyclohexylamine | Cyclohexyl | 56 | ucdavis.edu |

| Benzylamine | Benzyl | 69 | ucdavis.edu |

| Allylamine | Allyl | 63 | ucdavis.edu |

| Propargylamine | Propargyl | 60 | ucdavis.edu |

| Aniline | Phenyl | 0 (Failed) | ucdavis.edu |

Chemical Reactivity and Derivatization of 2 Phenyl 1h Indazol 3 One Core

Regioselective Functionalization of the Indazolone Ring System

The indazolone core possesses multiple reactive sites, making regioselective functionalization a key challenge and area of extensive research. The nitrogen atoms at the N1 and N2 positions, as well as various carbon atoms on the bicyclic ring system, are all potential targets for chemical modification. The ability to selectively introduce functional groups at specific positions is crucial for fine-tuning the electronic and steric properties of the resulting molecules, thereby influencing their biological activity and material characteristics.

N-Alkylation and N-Acylation Reactions

Alkylation and acylation at the nitrogen atoms of the indazole ring are common strategies for derivatization. The selectivity of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the electronic and steric nature of the indazole substrate itself. beilstein-journals.orgnih.gov

The direct alkylation of indazoles often results in a mixture of N1- and N2-substituted products. connectjournals.comnih.gov The thermodynamically more stable 1H-indazole tautomer generally leads to the N1-alkylated product, while the kinetically favored 2H-tautomer can lead to the N2-alkylated isomer. nih.govconnectjournals.com The regioselectivity of N-alkylation is significantly influenced by steric and electronic effects of substituents on the indazole ring. beilstein-journals.orgd-nb.info

For instance, studies have shown that the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can promote N1-selectivity, particularly with C3-substituted indazoles bearing carboxymethyl, tert-butyl, or carboxamide groups. beilstein-journals.orgnih.gov Conversely, substituents at the C7 position, such as nitro or carboxylate groups, can direct the alkylation towards the N2 position with high selectivity. nih.gov The choice of the alkylating agent also plays a role; primary alkyl halides and secondary alkyl tosylates have been shown to maintain high N1-regioselectivity under optimized conditions. nih.gov

Recent research has focused on developing methodologies that provide high selectivity for either the N1 or N2 isomer. A thermodynamically driven approach has been developed for the selective synthesis of N1-alkyl indazoles, which is practical and scalable. rsc.orgnih.gov This method has proven to be robust for various indazoles with different electronic properties, although steric hindrance at the 7-position can impede reactivity. nih.gov

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

| 3-Carboxymethyl | Alkyl bromide | NaH/THF | >99:1 | beilstein-journals.orgnih.gov |

| 3-tert-Butyl | Alkyl bromide | NaH/THF | >99:1 | beilstein-journals.orgnih.gov |

| 7-NO2 | Alkyl bromide | NaH/THF | 4:96 | nih.gov |

| 7-CO2Me | Alkyl bromide | NaH/THF | 4:96 | nih.gov |

| 5-Bromo-3-carboxylate | Isobutyl bromide | K2CO3/DMF | 58:42 | rsc.org |

Selective N1-Acylation

Regioselective N-acylation of indazoles can be achieved through various methods. One approach suggests that N1-acylated products can be obtained via the isomerization of the initially formed, less stable N2-acylindazole to the thermodynamically favored N1-regioisomer. nih.gov

An electrochemical method has been developed for the selective N1-acylation of indazoles using acid anhydrides. organic-chemistry.org This "anion pool" approach involves the electrochemical reduction of the indazole to generate an indazole anion, which then reacts with the acid anhydride (B1165640) to selectively yield the N1-acylated product. organic-chemistry.org This base-free and catalyst-free method demonstrates broad substrate scope and is environmentally friendly. organic-chemistry.org However, steric hindrance at the 7-position of the indazole can negatively impact both the selectivity and efficiency of the reaction. organic-chemistry.org

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including indazoles. researchgate.netmdpi.com This approach avoids the need for pre-functionalized starting materials, offering a more direct route to complex molecules.

The C3 position of the indazole ring is a common target for functionalization. Various methods have been developed for the introduction of different substituents at this position. For 2H-indazoles, C3-functionalization can be achieved through radical processes, leading to arylation, amination, acylation, and trifluoromethylation. chim.it

For 1H-indazoles, direct C3-arylation has been a significant challenge due to the lower reactivity of this position. nih.gov However, practical palladium-catalyzed methods have been developed for the C3-arylation of 1H-indazoles with aryl iodides or bromides, avoiding the need for silver additives. nih.gov The choice of solvent, such as toluene (B28343) or chlorobenzene, has been found to be crucial for achieving good selectivity and reactivity in these transformations. nih.gov The synthesis of 3-iodo-1H-indazole serves as a key intermediate for subsequent Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups at the C3 position. mdpi.com

The ortho-C–H bonds of the N-aryl ring in N-aryl indazol-3-ols can be selectively functionalized. A rhodium(III)-catalyzed method has been developed for the ortho-alkylation of N-aryl indazol-3-ols with maleimides. acs.orgnih.gov This reaction proceeds with high regioselectivity, favoring the less sterically hindered C-H bond. acs.orgnih.gov The reaction is tolerant of a wide range of functional groups on both the N-aryl indazol-3-ol and the maleimide (B117702) coupling partner. acs.orgnih.gov For instance, para-substituted N-aryl indazol-3-ols with both electron-donating and electron-withdrawing groups react efficiently. acs.orgnih.gov

Table 2: Rh(III)-Catalyzed Ortho-Alkylation of N-Aryl Indazol-3-ols with Maleimides

| N-Aryl Indazol-3-ol (1) | Maleimide (2) | Product | Yield (%) | Reference |

| 1-Phenyl-1H-indazol-3-ol | N-Phenylmaleimide | 3-(2-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)phenyl)-1H-indazol-3-ol | 95 | acs.orgnih.gov |

| 1-Phenyl-1H-indazol-3-ol | N-Methylmaleimide | 3-(2-(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)phenyl)-1H-indazol-3-ol | High | acs.orgnih.gov |

| 1-(4-Methoxyphenyl)-1H-indazol-3-ol | N-Methylmaleimide | 4b | High | acs.orgnih.gov |

| 1-(4-(Trifluoromethyl)phenyl)-1H-indazol-3-ol | N-Methylmaleimide | 4f | High | acs.orgnih.gov |

| 1-(4-Nitrophenyl)-1H-indazol-3-ol | N-Methylmaleimide | 4g | High | acs.orgnih.gov |

Diversification via Coupling and Annulation Reactions

The 2-phenyl-1H-indazol-3-one scaffold serves as a versatile platform for the construction of more complex, fused heterocyclic systems through various coupling and annulation reactions. These strategies primarily exploit the reactivity of functional groups on the indazole core, particularly the amine functionality in the tautomeric form, 3-amino-1H-indazole, to build new rings.

Pyrimido[1,2-b]indazoles are a class of fused nitrogen-containing tricyclic skeletons that have garnered significant attention for their pharmacological potential. nih.gov A predominant and effective method for synthesizing this scaffold involves the condensation reaction of 3-aminoindazoles with various carbonyl compounds. nih.govmdpi.com This approach allows for the versatile formation of a pyrimidine (B1678525) ring fused to the indazole core. rsc.org

The reaction demonstrates broad substrate scope and functional group compatibility. rsc.org For instance, the condensation of 3-aminoindazoles with 1,3-dialdehydes in the presence of acetic acid in refluxing ethanol (B145695) provides the corresponding pyrimido[1,2-b]indazoles in good to high yields. mdpi.com Similarly, trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives can be synthesized through a simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com The reaction is often carried out in a methanol/polyphosphoric acid mixture at reflux. mdpi.com The resulting products can be further functionalized, for example, by converting them into 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives using POCl₃, which then serve as building blocks for Suzuki-Miyaura cross-coupling reactions. mdpi.com

The synthesis of these fused systems is often regioselective, influenced by the reactants and reaction conditions. mdpi.com While many preparations are metal-free, the addition of metal catalysts such as CuSO₄·5H₂O and Cu(OAc)₂ can also facilitate the transformation. nih.gov

| Indazole Reactant | Carbonyl Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Aminoindazoles | 2-(4-pyridyl)malondialdehyde | Acetic acid, Ethanol, reflux | Pyridyl-substituted pyrimido[1,2-b]indazoles | 55–60% | mdpi.com |

| 3-Aminoindazole | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Methanol, H₃PO₄, reflux, 24h | 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one | 70% | mdpi.com |

| Substituted 3-amino-1H-indazoles | Substituted diformyl indolenines | Acetic acid | Indoleninyl-substituted pyrimido[1,2-b]indazoles | Up to 94% | nih.govrsc.org |

| 3-Aminoindazoles | 2-Bromomalonaldehyde | Acetic acid (catalytic) | Pyrimido[1,2-b]indazoles | High yields | researchgate.net |

The indazolone core can be elaborated to create hybrid molecules incorporating a pyrrolidine (B122466) ring, leading to novel polycyclic scaffolds. An oxidant-controlled divergent synthesis has been developed for creating pyrrolidone-fused pyrimido[1,2-b]indazole skeletons. rsc.orgresearchgate.net This one-pot, metal-free process involves the selective cyclization of an in situ generated enone intermediate with 1H-indazol-3-amine. rsc.orgresearchgate.net The reaction is notable for forming three C–N bonds, one C–C bond, and a tetrasubstituted carbon stereocenter in a single operation. rsc.org

Another approach involves the synthesis of 2H-indazol-3-one-pyrrolidine-2,5-dione hybrids. researchgate.net These reactions can proceed via strain-driven ring expansion of an initially formed spiro[pyrazolo[1,2-a]indazole-pyrrolidine] intermediate, which rearranges through a 1,2-shift of a C-C bond to yield a fused pyrazolopyrrolocinnoline product upon prolonged reaction time. researchgate.net The formation of such spirocyclic systems can also be achieved through 1,3-dipolar cycloaddition reactions, where azomethine ylides generated from isatins and α-amino acids react with dipolarophiles to create complex spiro-pyrrolidinyl structures. nih.gov

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms underlying the synthesis and derivatization of the this compound core is crucial for optimizing reaction conditions and designing new synthetic pathways.

The mechanism for the formation of the pyrimido[1,2-b]indazole ring system via condensation has been proposed. nih.govmdpi.com The pathway is initiated by a mono-condensation reaction between the amino group of 3-aminoindazole and an aldehyde group of a 1,3-dicarbonyl compound to form a Schiff base-like intermediate. mdpi.com This is followed by protonation of the second carbonyl group. A subsequent intramolecular nucleophilic attack from the pyrazole (B372694) nitrogen atom onto the resulting carbocation center generates the six-membered pyrimidine ring. nih.govmdpi.com The sequence concludes with dehydration and deprotonation steps to yield the final aromatic fused product. nih.gov

For the synthesis of the indazole ring itself, various pathways have been investigated. The Cadogan reaction, which involves the reductive cyclization of ortho-nitro Schiff bases with triethyl phosphite, is a key method. nih.gov Mechanistic models for this and related reactions, such as the Sundberg reductive cyclization, suggest pathways that may not involve a simple nitrene intermediate. escholarship.org Another key transformation is the silver(I)-mediated intramolecular oxidative C-H amination of α-ketoester-derived hydrazones. nih.govresearchgate.net Preliminary mechanistic studies, including kinetic isotope effect experiments, suggest that the C-H bond cleavage is not the rate-determining step in this process. researchgate.net Instead, the data points towards a mechanism involving a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.gov

The transformations of the indazolone core proceed through a series of reactive intermediates and defined transition states. In the annulation reaction to form pyrimido[1,2-b]indazoles, several distinct intermediates have been proposed. nih.gov The reaction pathway involves the sequential formation of an initial condensation product (Intermediate I), a protonated species (Intermediate II), a cyclized intermediate (Intermediate III), its deprotonated form (Intermediate IV), a protonated hydroxyl group (Intermediate V), and a carbocation formed after water elimination (Intermediate VI), before final deprotonation to the product. nih.gov

In C-H amination reactions for indazole synthesis, the involvement of a radical intermediate is supported by experiments using radical scavengers like TEMPO and BHT, which significantly decrease reaction efficiency. researchgate.net For Cadogan-type cyclizations, 2H-indazole N-oxides have been identified as competent intermediates. escholarship.org These N-oxides can be isolated under specific, mild conditions and subsequently deoxygenated to form the final 2H-indazole product, providing direct evidence for their role in the reaction pathway. escholarship.org

In cycloaddition reactions used to build fused pyrrolidine rings, the reaction proceeds through a concerted or stepwise pathway involving specific transition states. For example, in the 1,3-dipolar cycloaddition of an isatin-derived azomethine ylide, the two nucleophilic carbons of the ylide add to the electron-deficient carbons of the dipolarophile via a transition state (TS-1) to form the cycloadduct. nih.gov This is followed by tautomerization and subsequent rapid oxidation to yield the final product. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical and Density Functional Theory (DFT) Investigations

DFT has become a important tool for investigating the structural and electronic properties of various chemical compounds. For 2-phenyl-1H-indazol-3-one, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its fundamental chemical nature.

Molecular Geometry and Structural Analysis

Theoretical calculations of the molecular geometry of this compound have been performed to determine its optimized structure. These studies provide detailed information on bond lengths, bond angles, and dihedral angles. The results from DFT calculations are often compared with experimental data, where available, to validate the computational model.

The geometry of the this compound molecule is characterized by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring, with a phenyl group attached to the nitrogen atom at position 2. The planarity of the indazolone ring system and the orientation of the phenyl substituent are key structural parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C1-C6 | 1.396 |

| C6-N1 | 1.391 | |

| N1-N2 | 1.378 | |

| N2-C3 | 1.385 | |

| C3-C9 | 1.451 | |

| C3=O10 | 1.229 | |

| Bond Angles (º) | C6-N1-N2 | 110.4 |

| N1-N2-C3 | 113.2 | |

| N2-C3-C9 | 105.1 | |

| N1-C6-C5 | 131.8 | |

| N2-C3=O10 | 125.7 |

Note: The numbering of atoms may vary depending on the computational study. The data presented is a representative example from theoretical calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound has been extensively studied through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

The HOMO is primarily localized on the indazolone ring, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, including the phenyl ring, suggesting that it can act as an electron acceptor in chemical reactions. A smaller HOMO-LUMO gap is associated with higher chemical reactivity and lower kinetic stability.

Table 2: Calculated FMO Energies and Related Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.24 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Energy Gap (ΔE) | 4.26 |

| Ionization Potential (I) | 6.24 |

| Electron Affinity (A) | 1.98 |

| Global Hardness (η) | 2.13 |

| Global Softness (S) | 0.235 |

| Electronegativity (χ) | 4.11 |

| Chemical Potential (μ) | -4.11 |

| Electrophilicity Index (ω) | 3.96 |

Note: These values are typically calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Natural Bond Orbital (NBO) and Mulliken Charge Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular charge transfer and delocalization of electron density within the molecule. This analysis examines the interactions between filled and vacant orbitals, which can be quantified by the second-order perturbation energy, E(2). Significant E(2) values indicate strong electronic delocalization.

Mulliken charge analysis is used to determine the distribution of atomic charges throughout the molecule. This information is crucial for understanding the electrostatic potential and identifying the reactive sites. In this compound, the oxygen atom of the carbonyl group is found to have the most negative charge, making it a likely site for nucleophilic attack. The nitrogen and carbon atoms exhibit a range of positive and negative charges, reflecting the complex electronic environment of the heterocyclic ring system.

Solvent Effects on Electronic Spectra and Molecular Electrostatic Potential (MEP)

The electronic absorption spectra of this compound have been studied in various solvents to understand the effect of the medium on its electronic transitions. The solvatochromic effects, which are the changes in the position, intensity, and shape of the absorption bands with solvent polarity, can be rationalized using theoretical models such as the Time-Dependent DFT (TD-DFT) in conjunction with the Polarizable Continuum Model (PCM).

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the most negative potential is located around the carbonyl oxygen atom, while the hydrogen atoms of the phenyl ring exhibit positive potential.

Spectroscopic Characterization and Theoretical Correlation

Spectroscopic techniques, in combination with theoretical calculations, provide a powerful approach for the structural elucidation and characterization of molecules.

Vibrational Analysis (e.g., IR, Raman)

The vibrational spectra (Infrared and Raman) of this compound have been recorded and assigned with the aid of DFT calculations. The theoretical vibrational frequencies and intensities are calculated and then scaled by an appropriate factor to account for the approximations in the computational method and the anharmonicity of the vibrations. This combined experimental and theoretical approach allows for a detailed and reliable assignment of the observed vibrational modes.

Key vibrational modes for this compound include the C=O stretching, N-H stretching (in the tautomeric form), C-N stretching, and various aromatic C-H and C=C stretching and bending vibrations. The calculated spectra generally show good agreement with the experimental data, confirming the accuracy of the optimized molecular structure.

Table 3: Selected Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

|---|---|---|

| C=O stretch | 1715 | 1718 |

| C=C aromatic stretch | 1605, 1585 | 1608, 1588 |

| C-N stretch | 1350 | 1355 |

| C-H in-plane bend | 1175 | 1178 |

| C-H out-of-plane bend | 850 | 852 |

Note: The presented frequencies are representative and may vary slightly between different studies and experimental conditions.

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C, ¹⁵N NMR)

No published studies containing the ¹H, ¹³C, or ¹⁵N NMR spectra for this compound could be located. While spectral data exists for related compounds, such as 2-benzyl-1,2-dihydro-3H-indazol-3-one and other N-substituted indazolones, this information is not directly applicable for a precise chemical shift analysis of the target molecule.

Chemical Shift Analysis and Structural Integrity

Without primary NMR data, a detailed chemical shift analysis to confirm the structural integrity of this compound cannot be performed. Such an analysis would require the experimental spectra to assign specific resonances to the hydrogen, carbon, and nitrogen atoms within the molecule.

Solid-State NMR and Solution-Phase Studies

There is no available literature that compares the solid-state and solution-phase NMR characteristics of this compound. This type of study is crucial for understanding the compound's structure and dynamics in different physical states.

Electronic Absorption and Fluorescence Spectroscopy

Detailed studies on the electronic absorption (UV-Vis) and fluorescence properties of this compound are absent from the current scientific literature. Information regarding its excitation and emission spectra, quantum yields, and solvatochromic behavior has not been reported.

Thermochemical and Thermodynamic Calculations

A search for thermochemical and thermodynamic data yielded no specific results for this compound. While the National Institute of Standards and Technology (NIST) database contains some thermochemical information for the parent compound, 1,2-dihydro-3H-indazol-3-one, this data does not extend to the N-phenyl derivative.

Enthalpy, Entropy, and Gibbs Free Energy Determinations

There are no available experimental or calculated values for the standard enthalpy of formation, entropy, or Gibbs free energy for this compound.

Heat Capacity and Phase Transition Studies

Information regarding the heat capacity of this compound and any studies on its phase transitions, including melting point, boiling point, and enthalpies of transition, is not available in the reviewed sources.

Computational Analysis of Tautomerism and Regioselectivity

Theoretical and computational chemistry studies provide profound insights into the molecular behavior of this compound. By employing methods like Density Functional Theory (DFT), researchers can model the complex phenomena of tautomerism and predict the regioselectivity of chemical reactions. These computational analyses are crucial for understanding the compound's stability, reactivity, and potential reaction pathways at a molecular level.

Tautomeric Equilibrium Modeling in Different Phases

This compound can exist in multiple tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. In addition to the primary keto form (the CH form), it can theoretically exist in an enol (OH) form and an annular tautomer where the phenyl group is attached to the N1 position. The equilibrium between these forms is sensitive to the surrounding environment, such as the phase (gas or solution) and the nature of the solvent.

Computational modeling is a powerful tool to determine the relative stability of these tautomers. Quantum chemical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are employed to optimize the geometry of each tautomer and calculate its electronic energy.

In the gas phase , these calculations reveal the intrinsic stability of the isolated molecules without external influences. For analogous systems like 1,5,6,7-tetrahydro-4H-indazol-4-ones and various pyrazolones, studies have shown that the keto (CH or NH) form is often the most stable tautomer. researchgate.netrsc.org The energy difference between tautomers is a key determinant of their equilibrium population.

The presence of a solvent can significantly alter the tautomeric equilibrium. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. nih.gov Polar solvents tend to stabilize more polar tautomers. For instance, while a specific tautomer might be favored in a non-polar solvent like cyclohexane, the equilibrium could shift in a polar protic solvent like water or methanol, which can form hydrogen bonds and stabilize different forms. nih.govorientjchem.org Computational studies on similar heterocyclic keto-enol systems have demonstrated that while the keto form often remains the most stable, the energy difference between tautomers decreases in polar solvents. nih.govorientjchem.org

Below is a representative data table illustrating how computational models predict the relative energies of the tautomers of a phenyl-substituted heterocyclic ketone, analogous to this compound, in different environments.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Cyclohexane (ε=2.0) | Relative Energy (kcal/mol) in Methanol (ε=32.7) | Relative Energy (kcal/mol) in Water (ε=78.4) |

|---|---|---|---|---|

| Keto Form (this compound) | 0.00 (Most Stable) | 0.00 (Most Stable) | 0.00 (Most Stable) | 0.00 (Most Stable) |

| Enol Form (2-phenyl-indazol-3-ol) | +4.5 | +4.2 | +2.8 | +2.5 |

| Annular Tautomer (1-phenyl-1H-indazol-3-one) | +2.1 | +2.0 | +1.5 | +1.3 |

Note: The data are illustrative, based on trends observed in computational studies of analogous pyrazolone and triazolone systems. rsc.orgnih.govorientjchem.org The keto form is set as the reference (0.00 kcal/mol).

Explanation of Reactivity Differences based on Electronic Properties

Computational analysis is instrumental in explaining and predicting the regioselectivity of reactions involving this compound, such as N-alkylation. The indazole core has two potential nitrogen sites for electrophilic attack: N1 and N2. The preferential site of reaction is governed by the electronic properties of the molecule. DFT calculations can elucidate these properties, providing a rationale for observed reactivity.

Key electronic descriptors are calculated to predict the most reactive sites for nucleophilic attack (by the nitrogen atoms) on an incoming electrophile:

Natural Bond Orbital (NBO) Charges: NBO analysis provides a chemically intuitive picture of charge distribution. The nitrogen atom with a more negative partial charge is generally considered more nucleophilic and is often the site of kinetically controlled reactions. beilstein-journals.orgresearchgate.net

Fukui Functions: Derived from conceptual DFT, the Fukui function (f(r)) identifies the most reactive sites in a molecule. For predicting the site of electrophilic attack, the relevant function is f⁻(r), which indicates the propensity of a site to donate an electron. The nitrogen atom with the higher Fukui index is predicted to be the more reactive nucleophilic center. beilstein-journals.orgresearchgate.net

For the indazole scaffold, the 1H-tautomer is typically more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov In the case of this compound, the most stable tautomer would be the substrate for reactions. Computational models for similar indazole derivatives have shown that NBO analysis and Fukui indices can successfully predict the regiochemical outcome of reactions. beilstein-journals.orgresearchgate.net For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations revealed that while N1 has a slightly more negative charge, the reaction outcome is highly dependent on conditions, which can be rationalized by considering transition state energies and potential chelation effects. beilstein-journals.orgresearchgate.net

The following interactive table presents hypothetical but representative electronic property data for the nitrogen atoms in the stable tautomer of this compound, as would be determined by DFT calculations.

| Atomic Site | Calculated NBO Charge | Calculated Fukui Index (f⁻) | Predicted Reactivity towards Electrophiles |

|---|---|---|---|

| N1 | -0.550 | 0.185 | Potential kinetic site of attack |

| N2 | -0.480 | 0.250 | Predicted thermodynamic site of attack |

Note: The data are illustrative and based on principles from DFT studies on substituted indazoles. beilstein-journals.orgresearchgate.net Higher Fukui index and more negative charge indicate greater nucleophilicity.

These computational results explain how different electronic environments at N1 and N2 lead to distinct reactivities. While one site might be favored under kinetic control (lower activation energy), the other might lead to a more stable final product (thermodynamic control). Therefore, by analyzing the ground-state electronic properties and modeling the transition states of potential reaction pathways, computational chemistry provides a powerful framework for understanding and predicting the regioselectivity of this compound.

Applications in Materials Science and Advanced Chemical Systems

Utilization in Functional Materials Development

The inherent fluorescence and tunable electronic characteristics of the 2-phenyl-1H-indazol-3-one core are leveraged in the creation of novel functional materials. ontosight.ai These applications range from the development of vibrant dyes and pigments to the engineering of advanced materials with specific photophysical properties.

The indazole framework is a key structural motif in certain classes of dyes, valued for producing strong and fast colors. The core structure of this compound contributes to the chromophore system, which is responsible for the absorption and emission of light.

Research and patents describe the use of indazole derivatives in creating azo dyes. For instance, 3-azo-indazole dyes are noted for their technical importance in dyeing synthetic fibers, such as those based on polyacrylonitrile (B21495). google.com These dyes can produce a range of bright tints from yellow and orange to scarlet, augmenting the available color palette for these materials. google.com The synthesis often involves the diazotization of an amino-indazole followed by coupling with another aromatic component, or the reaction of an indazolone precursor with a hydrazine (B178648) derivative. google.com

One example of a commercially relevant dye that incorporates the indazolone core is Acid Blue 74. Its chemical structure is based on a disulphonated indazolone-indole conjugate, demonstrating the utility of this scaffold in creating water-soluble colorants used in various applications. knowde.com

Table 1: Examples of Indazole-Based Dyes This table is generated based on available data and may not be exhaustive.

| Dye Name/Class | Chemical Structure Basis | Colors | Applications |

|---|---|---|---|

| Basic Azo Dyes | Based on 3-azo-indazole derivatives | Yellow, Orange, Scarlet | Dyeing of polyacrylonitrile fibers |

| Acid Blue 74 | Disodium 5,5'-(2-(1,3-dihydro-3-oxo-2H-indazol-2-ylidene)-1,2-dihydro-3H-indol-3-one)disulphonate | Blue | General purpose colorant |

Beyond traditional colorants, the photophysical properties of the this compound scaffold are harnessed for more advanced material applications. The compound and its derivatives exhibit fluorescence, a property that is central to their use in sensors and optical devices. ontosight.ai

The investigation of indazole derivatives has revealed their potential in several areas of materials chemistry:

Fluorescent Probes: The molecular orbital distribution in some indazole derivatives makes them suitable for use as fluorescent probes. These probes can be designed to interact with specific biological targets, with their fluorescence signal changing upon binding. For example, indazole-based NBD (nitrobenzoxadiazole) probes have been developed for imaging cannabinoid receptors in living cells. acs.org

Emissive Materials: The indazole scaffold is being explored for its role in creating emissive materials for applications like organic light-emitting diodes (OLEDs). Cyclometalated iridium(III) complexes incorporating 2-phenyl-2H-indazole ligands have been synthesized and shown to emit strong yellow light, demonstrating the potential of this heterocyclic system in the development of next-generation displays and lighting. bohrium.com The photoluminescent quantum yields of these complexes can be significant, reaching up to 56.5% in solution. bohrium.com

The study of the photophysical behavior of substituted 2H-indazoles has shown that their absorption and emission spectra can be tuned by modifying substituents and changing the solvent environment, allowing for the rational design of materials with specific optical properties. researchgate.net

Integration into Chemical Biology Tools

The rigid, drug-like structure of the this compound core makes it an attractive scaffold for building tools used in chemical biology and drug discovery. Its ability to be readily functionalized allows for its incorporation into large, diverse molecular libraries.

DNA-Encoded Library (DEL) technology is a powerful platform for discovering small-molecule ligands for protein targets. acs.org This technology involves synthesizing vast collections of compounds, where each molecule is physically linked to a unique DNA barcode that records its chemical synthesis history. nih.gov The indazolone scaffold has emerged as a valuable core structure for the construction of these libraries.

Recent research has focused on developing DNA-compatible reactions to efficiently build indazolone-focused libraries. A light-promoted, plate-compatible reaction has been successfully used for the high-efficiency construction of a DEL featuring the indazolone core. americanelements.com This approach underscores the feasibility of using photochemical methods in DEL synthesis. americanelements.com

The process of building a DEL often uses a "split-and-pool" strategy, where a common scaffold is sequentially reacted with different building blocks. In each step, a unique DNA tag is attached to encode the specific chemical transformation. After the library is synthesized, it is incubated with a protein target of interest. Molecules that bind to the target are isolated, and their DNA barcodes are amplified and sequenced to reveal their chemical identity. acs.org

An indazolone-focused DEL was successfully used to identify a novel series of potent ligands targeting the E1A-binding protein (p300), a crucial target in cancer research. americanelements.com This success highlights the power of using the indazolone scaffold to explore chemical space and discover new therapeutic leads. americanelements.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms | Molecular Formula |

|---|---|---|

| This compound | 2-phenylindazolone | C₁₃H₁₀N₂O |

| Acid Blue 74 | Disodium 5,5'-(2-(1,3-dihydro-3-oxo-2H-indazol-2-ylidene)-1,2-dihydro-3H-indol-3-one)disulphonate | C₂₂H₁₂N₄Na₂O₈S₂ |

| E1A-binding protein (p300) | p300 | Not Applicable |

| Iridium(III) complexes | Not Applicable | Varies |

| NBD (nitrobenzoxadiazole) | Not Applicable | Varies |

| Polyacrylonitrile | Not Applicable | (C₃H₃N)n |

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-1H-indazol-3-one, and how can purity be optimized?

Answer: A common synthetic approach involves cyclocondensation of substituted hydrazines with carbonyl precursors under acidic conditions. For example, reacting phenylhydrazine with a β-keto ester derivative followed by intramolecular cyclization yields the indazolone core. Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) ensures ≥95% purity. LCMS (Liquid Chromatography-Mass Spectrometry) is critical for monitoring reaction progress and verifying molecular weight (e.g., m/z = 223 [M+H]+ for C₁₃H₁₀N₂O) .

Q. How should researchers characterize the structural integrity of this compound?

Answer: Multi-technique validation is essential:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms aromatic proton environments (e.g., singlet for N-H at δ ~12 ppm) and carbon backbone.

- X-Ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths (C-N ~1.34 Å, C=O ~1.22 Å) and torsion angles, critical for confirming the indazolone tautomer .

- Elemental Analysis : Combustion analysis (C, H, N) should match theoretical values within ±0.3%.

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in tautomeric forms of this compound?

Answer: Conflicting reports on tautomerism (e.g., 1H- vs. 3H-indazolone forms) require high-resolution X-ray data. For example, SHELX-refined structures reveal proton positions and hydrogen-bonding networks (e.g., N-H···O interactions at ~2.8 Å). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can complement crystallography to assess energy differences between tautomers .

Q. What methodologies address discrepancies in reported biological activity of this compound derivatives?

Answer:

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ in kinase inhibition studies) across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects.

- Metabolite Screening : Use LC-HRMS to identify degradation products that may confound activity readings.

- Structural Analog Comparison : Compare with derivatives (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) to pinpoint pharmacophore contributions .

Q. How can researchers design experiments to probe the catalytic role of this compound in metal-organic frameworks (MOFs)?

Answer:

- Coordination Studies : Titrate the compound with transition metals (e.g., Cu(II), Zn(II)) in DMF and monitor via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry.

- MOF Synthesis : Solvothermal reactions (120°C, 48 hrs) with terephthalic acid and metal nitrates. Characterize porosity via BET surface area analysis .

Q. What computational strategies predict the solubility and stability of this compound in physiological buffers?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation free energy in water/PBS using AMBER or GROMACS.

- pKa Prediction : Tools like MarvinSketch estimate protonation states at physiological pH (e.g., pKa ~8.5 for the indazolone N-H).

- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and track stability via HPLC .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. IR) for this compound?

Answer:

- Cross-Validation : Re-run NMR with cryoprobes for enhanced sensitivity; confirm IR carbonyl stretches (~1680 cm⁻¹) match computed spectra (e.g., Gaussian09).

- Dynamic Effects : Consider temperature-dependent NMR to assess tautomeric equilibria that may explain shifts .

Q. What statistical approaches reconcile variability in enzymatic inhibition assays?

Answer:

- ANOVA : Compare triplicate datasets across labs to identify outliers.

- Bland-Altman Plots : Quantify bias between assay platforms (e.g., fluorescence vs. radiometric).

- Bayesian Modeling : Incorporate prior data (e.g., IC₅₀ distributions) to refine uncertainty estimates .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value | Method (Reference) |

|---|---|---|

| Space Group | P2₁/c | SHELXL |

| R Factor | 0.044 | X-Ray Diffraction |

| Bond Length (C=O) | 1.22 Å | DFT Optimization |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| 3-Phenyl isomer | Regioselectivity error | Use directing groups (e.g., NO₂) |

| Oxidative dimer | Air exposure during synthesis | Conduct reactions under N₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.